Technical Whitepaper: Physicochemical Profiling of 6-Aminoindoline
Technical Whitepaper: Physicochemical Profiling of 6-Aminoindoline
The following technical guide is structured to provide an in-depth, actionable physicochemical profile of 6-Aminoindoline (2,3-dihydro-1H-indol-6-amine). It deviates from standard templates to focus on the molecule's unique "aromatization potential" and its dual-nitrogen reactivity, which are the critical factors in its application as a pharmaceutical scaffold and dye intermediate.
Molecule: 6-Aminoindoline (2,3-dihydro-1H-indol-6-amine) CAS: 15918-79-3 Classification: Bicyclic Heterocycle / Reduced Indole Derivative
Executive Summary: The Indoline Advantage
6-Aminoindoline represents a critical "reduced scaffold" in medicinal chemistry. Unlike its fully aromatic counterpart (6-aminoindole), the indoline core possesses a non-planar, puckered pyrrolidine ring fused to a benzene ring. This structural nuance confers three distinct advantages over the indole:
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Enhanced Solubility: The disruption of planarity and the increased basicity of the N1 nitrogen significantly lower the crystal lattice energy and increase aqueous solubility (LogP ~0.6 vs. ~1.9 for the indole).
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3D Vectorization: The sp³ carbons at positions 2 and 3 allow for out-of-plane substitution, enabling access to new chemical space in kinase inhibitor design.
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Controlled Reactivity: It serves as a "masked" indole; it can be derivatized as an aliphatic/aniline hybrid and then oxidized to the aromatic indole if required (e.g., in hair dye development or prodrug activation).
Physicochemical Parameters
The following data aggregates computational and experimental values. Note the distinct basicity profile compared to standard anilines.
| Parameter | Value / Description | Context & Implications |
| Molecular Formula | C₈H₁₀N₂ | MW: 134.18 g/mol |
| Physical State | Solid (Low MP) / Oil | Free base is often an oil or low-melting solid; typically handled as HCl salt (MP >170°C) for stability.[1] |
| LogP (Oct/Water) | 0.60 (Experimental) | High Hydrophilicity. Significantly more water-soluble than 6-aminoindole.[1] Ideal for fragment-based drug discovery (FBDD). |
| pKa (N1 - Ring) | ~5.0 - 5.5 | The secondary amine (indoline N) is more basic than a typical diphenylamine but less than an aliphatic amine due to conjugation with the benzene ring.[1] |
| pKa (N6 - Exocyclic) | ~4.2 - 4.6 | Typical aniline basicity.[1] Less basic than N1. |
| Topological PSA | 38.1 Ų | High permeability; crosses blood-brain barrier (BBB) effectively.[1] |
| H-Bond Donors | 2 | Both N-H sites are active donors.[1] |
| Solubility Profile | Water (Good), DMSO (Excellent), Ethanol (Excellent) | Soluble in polar organic solvents.[1] Salt forms (HCl) are highly water-soluble (>50 mg/mL). |
Molecular Architecture & Electronic Properties
The "Pucker" Effect
Unlike the flat, rigid indole, the 2,3-dihydro-1H-indole (indoline) ring adopts a puckered envelope conformation . This is critical for binding affinity.
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Electronic Distribution: The N1 nitrogen lone pair is not fully delocalized into the aromatic system (unlike in indole), making N1 significantly more nucleophilic and basic.
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Binding Implications: In drug design, the sp³ character at C2/C3 allows the molecule to adopt a "bent" conformation that can fit into hydrophobic pockets where flat aromatic systems cannot.
Synthesis & Manufacturing Protocols
The Regioselectivity Challenge
Synthesizing 6-aminoindoline requires overcoming the natural tendency of electrophiles to attack the 5-position (para to the N1 amine). The industry-standard protocol utilizes Protonation-Directed Regioselectivity .
Mechanism of Action
In neutral media, the N1 lone pair activates the para-position (C5). However, in strong acid (H₂SO₄), the N1 nitrogen becomes protonated (ammonium). This positive charge deactivates the ring and directs the incoming nitronium ion (NO₂⁺) to the meta position (C6), which is less deactivated than C5.
Protocol: 6-Nitroindoline Reduction Route
Step 1: Regioselective Nitration
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Dissolution: Dissolve Indoline in conc. H₂SO₄ at -5°C. (Critical: Maintain temp < 0°C to prevent oxidation).
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Nitration: Add fuming HNO₃ dropwise. The ammonium species directs NO₂ to C6.[2]
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Quench: Pour onto ice. Neutralize carefully with NaOH to precipitate 6-nitroindoline.
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Validation: 1H-NMR will show a doublet (J~2Hz) for the proton at C7 (meta coupling), confirming 6-substitution.
Step 2: Reduction to Amine
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Catalyst: Pd/C (10%) or Raney Nickel.
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Solvent: Methanol or Ethanol.
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Conditions: H₂ atmosphere (30-50 psi) at RT for 4-6 hours.
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Workup: Filter catalyst under Argon (pyrophoric risk). Concentrate filtrate to yield 6-aminoindoline.
Stability & Handling: The Aromatization Risk
The Oxidation Vector
The most critical instability factor for 6-aminoindoline is its thermodynamic drive to aromatize into 6-aminoindole .
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Trigger: Exposure to air (O₂), light, or mild oxidants (e.g., trace metals in solvents).
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Visual Indicator: Samples turn from off-white/beige to dark brown/black upon oxidation.
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Prevention Protocol (Self-Validating):
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Storage: Store as the HCl salt (dihydrochloride). The salt form protonates the amines, reducing electron density and susceptibility to oxidation.
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Atmosphere: Flush containers with Argon/Nitrogen.
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Solvents: Use degassed solvents for synthesis.
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Reactivity Profile & Derivatization
6-Aminoindoline possesses two nucleophilic nitrogen atoms with distinct reactivities, allowing for selective functionalization.
| Reaction Type | Target Nitrogen | Reagent / Condition | Outcome |
| Acylation (Selective) | N6 (Exocyclic) | Ac₂O (1 eq), 0°C | N-(indolin-6-yl)acetamide .[1] The primary aniline (N6) is kinetically more accessible and nucleophilic than the sterically hindered secondary N1 in the ring. |
| Alkylation | N1 (Ring) | R-X, NaH, DMF | 1-Alkyl-6-aminoindoline .[1] Strong base deprotonates N1 (pKa ~5 of conjugate acid), allowing alkylation at the ring nitrogen. |
| Oxidation | C2-C3 Bond | DDQ or MnO₂ | 6-Aminoindole .[1] Controlled aromatization to generate the indole core after scaffold assembly. |
| Sandmeyer | N6 (Exocyclic) | NaNO₂, HCl, CuX | 6-Haloindoline .[1] Diazotization of the primary amine allows substitution with halides (Cl, Br, I). |
References
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PubChem. (2025).[3] Indolin-6-amine (Compound Summary).[4][5] National Library of Medicine. [Link]
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Organic Chemistry Portal. (2024). Synthesis of Indolines via Regioselective Nitration and Reduction.[Link]
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Journal of Medicinal Chemistry. (1999). Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline DNA Minor Groove Alkylating Agents. (Solubility and stability data). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 3. 6-Aminoindole | C8H8N2 | CID 256096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5061289A - Oxidation hair dye composition containinng diaminopyrazol derivatives and new diaminopyrazol derivatives - Google Patents [patents.google.com]
- 5. Epoxiconazole | CAS#:133855-98-8 | Chemsrc [chemsrc.com]
